

Comparative study of oxolinic acid-metal complexes' biological activity

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Compound of Interest

Compound Name: Oxolinic Acid

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A Comparative Analysis of the Biological Activities of **Oxolinic Acid**-Metal Complexes

Oxolinic acid, a first-generation quinolone antibiotic, has garnered significant interest in the field of medicinal chemistry, not only for its inherent antimicrobial properties but also for its potential as a versatile ligand in coordination chemistry. The complexation of **oxolinic acid** with various metal ions has been shown to modulate its biological activity, often leading to enhanced antimicrobial and even novel anticancer properties. This guide provides a comparative overview of the biological activities of different **oxolinic acid**-metal complexes, supported by experimental data and detailed methodologies.

Antimicrobial Activity

The antimicrobial efficacy of **oxolinic acid** and its metal complexes has been evaluated against a range of pathogenic bacteria and fungi. The Kirby-Bauer disc diffusion method is a widely used technique to assess this activity, where the diameter of the inhibition zone around a disk impregnated with the test compound corresponds to its antimicrobial potency.

Comparative Antibacterial Activity

A study comparing the antibacterial activity of **oxolinic acid** complexes with Fe(III), Zn(II), Ca(II), and Mg(II) ions revealed that the Ca(II) complex exhibited remarkable activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the standard antibiotic streptomycin.^{[1][2]}

Table 1: Comparative Antibacterial Activity of **Oxolinic Acid**-Metal Complexes (Zone of Inhibition in mm)[1][2]

Compound	Escherichia coli	Pseudomonas aeruginosa	Staphylococcus aureus	Bacillus subtilis	Streptococcus pyogenes
Oxolinic Acid	15	12	18	16	17
[Fe(OA)(H ₂ O) ₂ Cl ₂] ₂ H ₂ O	18	15	20	19	21
[Zn(OA)(H ₂ O)Cl]·2H ₂ O	20	18	22	21	23
[Ca(OA)(H ₂ O)Cl]	25	22	28	26	29
[Mg(OA)(H ₂ O)Cl]	17	14	19	18	20
Streptomycin (Standard)	24	21	27	25	28

Concentration of all compounds was 100 µg/mL.

Comparative Antifungal Activity

The same study also investigated the antifungal properties of these complexes. The Ca(II) complex, once again, demonstrated the most potent activity, comparable to the standard antifungal drug ketoconazole.[1][2]

Table 2: Comparative Antifungal Activity of **Oxolinic Acid**-Metal Complexes (Zone of Inhibition in mm)[1][2]

Compound	Candida albicans	Aspergillus niger	Penicillium sp.
Oxolinic Acid	14	11	13
[Fe(OA) (H ₂ O) ₂ Cl ₂].2H ₂ O	16	13	15
[Zn(OA) (H ₂ O)Cl].2H ₂ O	18	15	17
[Ca(OA)(H ₂ O)Cl]	22	20	21
[Mg(OA)(H ₂ O)Cl]	15	12	14
Ketoconazole (Standard)	23	21	22

Concentration of all compounds was 100 µg/mL.

Cytotoxic Activity

The anticancer potential of **oxolinic acid**-metal complexes has been explored against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell growth.

Comparative Cytotoxicity of Rare-Earth Metal Complexes

A study on the cytotoxic activity of **oxolinic acid** complexes with rare-earth metals (Y, La, Sm, Eu, Gd, Tb) on human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial cells (HUVEC) revealed that the complexes exhibited selective cytotoxicity against the cancer cell lines.[\[3\]](#)

Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of **Oxolinic Acid** and its Rare-Earth Metal Complexes[\[3\]](#)[\[4\]](#)

Compound	MDA-MB-231	LoVo	HUVEC
Oxolinic Acid	>100	>100	>100
[Y(oxo)(OH)(H ₂ O)]	85.3	45.2	>100
[La(oxo)(OH)(H ₂ O)]	78.9	41.8	>100
[Sm(oxo)(OH)(H ₂ O)]·H ₂ O	72.1	38.5	>100
[Eu(oxo)(OH)(H ₂ O)]	68.5	35.1	>100
[Gd(oxo)(OH)(H ₂ O)]·0.5H ₂ O	75.4	39.9	>100
[Tb(oxo)(OH)(H ₂ O)]·0.5H ₂ O	70.2	36.7	>100
Cisplatin (Standard)	12.5	8.9	25.1
Doxorubicin (Standard)	0.8	0.5	5.2

DNA Binding Studies

The biological activity of quinolones and their metal complexes is often attributed to their ability to interact with DNA, interfering with essential cellular processes like replication and transcription. UV-Visible spectroscopy is a common technique to study these interactions, where changes in the absorption spectrum of the complex upon addition of DNA can indicate the mode and strength of binding. The binding constant (K_b) is a measure of the affinity of the complex for DNA.

Table 4: DNA Binding Constants (K_b) of Rare-Earth Metal Complexes of **Oxolinic Acid**[\[3\]](#)

Compound	Kb (M ⁻¹)
[Y(oxo)(OH)(H ₂ O)]	2.5 x 10 ⁵
[La(oxo)(OH)(H ₂ O)]	3.1 x 10 ⁵
[Sm(oxo)(OH)(H ₂ O)]·H ₂ O	4.2 x 10 ⁵
[Eu(oxo)(OH)(H ₂ O)]	5.6 x 10 ⁵
[Gd(oxo)(OH)(H ₂ O)]·0.5H ₂ O	3.8 x 10 ⁵
[Tb(oxo)(OH)(H ₂ O)]·0.5H ₂ O	4.9 x 10 ⁵

The results indicate that the rare-earth metal complexes bind to DNA with moderate affinity.

Experimental Protocols

Kirby-Bauer Disc Diffusion Assay for Antimicrobial Screening

The Kirby-Bauer disc diffusion method was employed to evaluate the antibacterial and antifungal activities of the synthesized **oxolinic acid**-metal complexes.^[1]

- **Microbial Strains:** Five bacterial species (*Escherichia coli*, *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Bacillus subtilis*, *Streptococcus pyogenes*) and three fungal species (*Candida albicans*, *Aspergillus niger*, *Penicillium* sp.) were used.
- **Culture Preparation:** Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, at 37°C for 24 hours.
- **Inoculation:** The microbial cultures were evenly spread on the surface of Mueller-Hinton agar (for bacteria) and Sabouraud dextrose agar (for fungi) plates using a sterile cotton swab.
- **Disc Application:** Sterile filter paper discs (6 mm in diameter) were impregnated with 100 µg/mL of the test compounds (dissolved in DMSO). Standard antibiotic (Streptomycin) and antifungal (Ketoconazole) discs were used as positive controls, while a DMSO-impregnated disc served as a negative control.

- Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.

MTT Assay for Cytotoxicity

The cytotoxicity of the rare-earth metal complexes of **oxolinic acid** was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Lines: Human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial (HUVEC) cells were used.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells were then treated with various concentrations of the **oxolinic acid**-metal complexes and standard anticancer drugs (Cisplatin and Doxorubicin) for 48 hours.
- MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

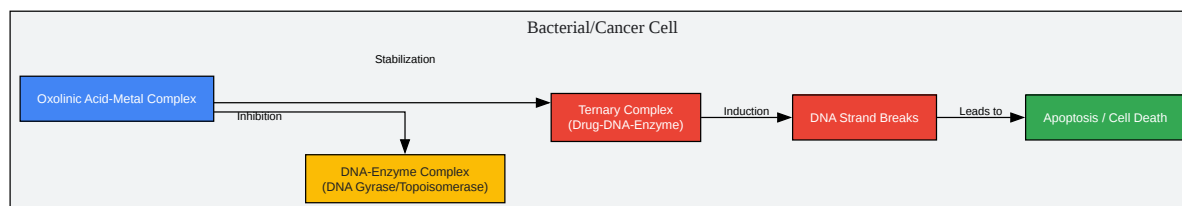
UV-Visible Spectroscopy for DNA Binding Studies

The interaction of the rare-earth metal complexes with calf thymus DNA (CT-DNA) was investigated using UV-Visible absorption titration.[5][6]

- Preparation of Solutions: A stock solution of CT-DNA was prepared in Tris-HCl buffer (pH 7.2) and its concentration was determined spectrophotometrically. Stock solutions of the metal complexes were prepared in DMSO.
- Titration: The absorption spectra of a fixed concentration of the metal complex were recorded in the presence of increasing concentrations of CT-DNA.
- Data Analysis: The changes in the absorbance and wavelength of the maximum absorption of the complex were monitored. The intrinsic binding constant (K_b) was calculated using the Wolfe-Shimer equation.

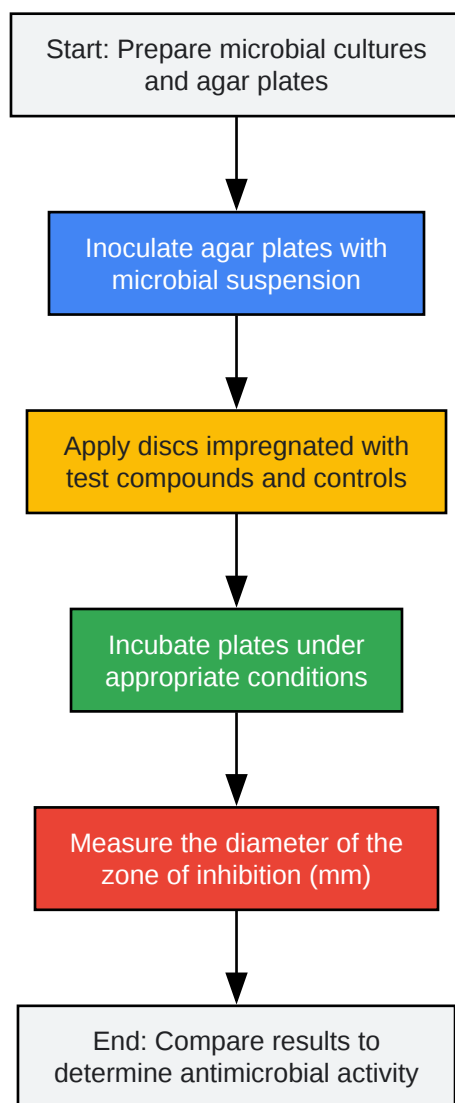
Proposed Mechanism of Action

The biological activity of quinolone-metal complexes is primarily attributed to their interaction with DNA, leading to the inhibition of key enzymes involved in DNA replication and repair.[7][8] The metal ion is believed to play a crucial role in facilitating the binding of the quinolone to the DNA-enzyme complex.[9]



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Caption: Proposed mechanism of action for **oxolinic acid**-metal complexes.



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Caption: Experimental workflow for the Kirby-Bauer disc diffusion assay.

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